molecular formula C13H7ClN2O B1421053 2-Chloro-5-(4-cyanobenzoyl)pyridine CAS No. 1187171-36-3

2-Chloro-5-(4-cyanobenzoyl)pyridine

Cat. No.: B1421053
CAS No.: 1187171-36-3
M. Wt: 242.66 g/mol
InChI Key: YWUHERVQQOUMFF-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-cyanobenzoyl)pyridine: is an organic compound with the molecular formula C13H7ClN2O . It is a yellow solid that is used in various chemical syntheses and research applications. The compound is characterized by the presence of a pyridine ring substituted with a chloro group and a cyanobenzoyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-cyanobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 4-cyanobenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(4-cyanobenzoyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyanobenzoyl group can be reduced to the corresponding amine or alcohol.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic substitution: Products include substituted pyridines with various functional groups.

    Reduction: Products include amines or alcohols derived from the cyanobenzoyl group.

    Oxidation: Products include oxidized derivatives such as carboxylic acids or ketones.

Scientific Research Applications

2-Chloro-5-(4-cyanobenzoyl)pyridine is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-cyanobenzoyl)pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chloro and cyanobenzoyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Chloro-5-(4-methylbenzoyl)pyridine
  • 2-Chloro-5-(4-nitrobenzoyl)pyridine
  • 2-Chloro-5-(4-methoxybenzoyl)pyridine

Comparison: 2-Chloro-5-(4-cyanobenzoyl)pyridine is unique due to the presence of the cyanobenzoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds with different substituents, it may exhibit different reactivity, binding affinity, and biological activity. The cyanobenzoyl group can enhance its potential as a lead compound in drug development and other research applications.

Properties

IUPAC Name

4-(6-chloropyridine-3-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O/c14-12-6-5-11(8-16-12)13(17)10-3-1-9(7-15)2-4-10/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUHERVQQOUMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249243
Record name 4-[(6-Chloro-3-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187171-36-3
Record name 4-[(6-Chloro-3-pyridinyl)carbonyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(6-Chloro-3-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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